Cas no 1416346-08-1 (5-Amino-1-(4-butyl-phenyl)-1H-pyrazole-4-carboxylic acid methyl ester)

5-Amino-1-(4-butyl-phenyl)-1H-pyrazole-4-carboxylic acid methyl ester 化学的及び物理的性質
名前と識別子
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- 5-Amino-1-(4-butyl-phenyl)-1H-pyrazole-4-carboxylic acid methyl ester
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- インチ: 1S/C15H19N3O2/c1-3-4-5-11-6-8-12(9-7-11)18-14(16)13(10-17-18)15(19)20-2/h6-10H,3-5,16H2,1-2H3
- InChIKey: BYGKYQLSVAQAME-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C(CCCC)C=C2)C(N)=C(C(OC)=O)C=N1
5-Amino-1-(4-butyl-phenyl)-1H-pyrazole-4-carboxylic acid methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM503318-1g |
Methyl5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxylate |
1416346-08-1 | 97% | 1g |
$539 | 2022-06-13 |
5-Amino-1-(4-butyl-phenyl)-1H-pyrazole-4-carboxylic acid methyl ester 関連文献
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5-Amino-1-(4-butyl-phenyl)-1H-pyrazole-4-carboxylic acid methyl esterに関する追加情報
Recent Advances in the Study of 5-Amino-1-(4-butyl-phenyl)-1H-pyrazole-4-carboxylic acid methyl ester (CAS: 1416346-08-1)
The compound 5-Amino-1-(4-butyl-phenyl)-1H-pyrazole-4-carboxylic acid methyl ester (CAS: 1416346-08-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This pyrazole derivative has been identified as a promising scaffold for the development of novel bioactive molecules, particularly in the areas of anti-inflammatory and anticancer research. Recent studies have focused on elucidating its mechanism of action, optimizing its chemical synthesis, and evaluating its pharmacological properties.
One of the key findings in the latest research is the compound's ability to modulate specific signaling pathways involved in inflammation and cell proliferation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-Amino-1-(4-butyl-phenyl)-1H-pyrazole-4-carboxylic acid methyl ester exhibits potent inhibitory activity against certain kinases that are overexpressed in inflammatory diseases and cancers. The study utilized a combination of in vitro assays and molecular docking simulations to identify the binding interactions between the compound and its target proteins.
In addition to its biological activity, recent advancements have been made in the synthetic methodology for this compound. A team of researchers from the University of Cambridge reported a novel, high-yield synthesis route in 2024, which significantly reduces the number of steps and improves the overall efficiency of production. This development is particularly important for scaling up the compound for preclinical and clinical studies.
Pharmacokinetic studies have also been conducted to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary results suggest that 5-Amino-1-(4-butyl-phenyl)-1H-pyrazole-4-carboxylic acid methyl ester has favorable bioavailability and metabolic stability, making it a viable candidate for further drug development. However, challenges remain in optimizing its selectivity and minimizing potential off-target effects.
Looking ahead, researchers are exploring the potential of this compound in combination therapies, particularly with existing chemotherapeutic agents. Early-stage in vivo studies have shown synergistic effects when used in conjunction with standard treatments, offering a promising avenue for enhancing therapeutic efficacy while reducing side effects. Further investigations are needed to fully understand the compound's therapeutic potential and to address any safety concerns.
In conclusion, 5-Amino-1-(4-butyl-phenyl)-1H-pyrazole-4-carboxylic acid methyl ester represents a significant area of interest in modern medicinal chemistry. Its unique chemical structure and biological activity make it a valuable candidate for the development of new treatments for inflammatory diseases and cancers. Continued research efforts will be essential to translate these findings into clinical applications.
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